![molecular formula C22H21F2N3O B608602 Ljh685 CAS No. 1627710-50-2](/img/structure/B608602.png)
Ljh685
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LJH685 is a potent, ATP-competitive and selective RSK inhibitor . It inhibits RSK1, 2, and 3 biochemical activities with IC50s of 6, 5, 4 nM, respectively . The empirical formula for LJH685 is C22H21F2N3O .
Molecular Structure Analysis
Structural analysis confirms that LJH685 binds to the RSK2 N-terminal kinase ATP-binding site . The inhibitor adopts an unusual nonplanar conformation that explains its excellent selectivity for RSK family kinases .Physical And Chemical Properties Analysis
LJH685 is a white to beige powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular weight of LJH685 is 381.42 .科学的研究の応用
Inhibition of RSKs in Acute Myeloid Leukemia (AML)
LJH-685 is a potent inhibitor of Ribosomal S6 Kinases (RSKs), which function downstream of the Ras/Raf/MEK/ERK signaling pathway . In Acute Myeloid Leukemia (AML) cells, LJH-685 has been shown to inhibit the proliferation and clone formation, cause cell cycle arrest, and induce apoptosis via inhibiting the RSK-YB-1 signaling pathway .
Sensitivity in FLT3-ITD Mutations
AML cells carrying FLT3-ITD mutations, such as MV4-11 and MOLM-13 cells, have been found to be more sensitive to LJH-685 than other AML cell lines . This suggests that LJH-685 could be particularly effective in treating AML with FLT3-ITD mutations.
Combination Therapy with FLT3 Inhibitor
The combination of LJH-685 and FLT3 inhibitor FF-10101 has been shown to promote apoptosis and inhibit proliferation of AML cell lines . This combination therapy could provide new targets for therapeutic intervention, especially for AML with FLT3-ITD mutations and Daunorubicin-resistant AML .
Activation of mTORC1 and eIF4B
LJH-685 has been found to activate the mTORC1/S6K/4EBP1 pathway and eIF4B cooperatively with PIM . This activation promotes the proliferation and survival of AML cells by enhancing the eIF4F complex formation required for cap-dependent translation .
Inhibition of Bad and BIM
LJH-685 also phosphorylates Bad on S75 and downregulates BIM-EL in cooperation with ERK . This inhibition of Bad and BIM contributes to the enhanced proliferation and survival of AML cells .
Selective Inhibition of RSK Family Kinases
LJH-685 is known to be the most selective and potent pan-RSK inhibitor . Its excellent selectivity for RSK family kinases makes it a promising candidate for targeted therapies .
作用機序
Safety and Hazards
特性
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
CAS RN |
1627710-50-2 |
Source
|
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。